1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine
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Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine is a compound that features an imidazole ring substituted with a methyl group and a phenylethylamine moiety. Imidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
A related compound, (1-methyl-1h-imidazol-2-yl)- (3-methyl-4- {3- [ (pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-yl)-methanone, is known to target glycylpeptide n-tetradecanoyltransferase 1 in humans and glycylpeptide n-tetradecanoyltransferase in yeast .
Biochemical Pathways
Given its potential targets, it may influence pathways involving glycylpeptide n-tetradecanoyltransferases .
Result of Action
Given its potential targets, it may modulate the activity of glycylpeptide n-tetradecanoyltransferases, which could have downstream effects on protein modification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methylimidazole with a suitable phenylethylamine precursor under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation or alkylation reactions can be performed on the imidazole ring using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, alkyl halides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its activity on certain receptors and enzymes.
Industry: Used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the phenylethylamine group but shares the imidazole core.
2-Phenylethylamine: Lacks the imidazole ring but shares the phenylethylamine structure.
Histamine: Contains an imidazole ring and an ethylamine group but differs in substitution patterns.
Uniqueness
1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine is unique due to its combination of an imidazole ring and a phenylethylamine moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to its individual components .
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10/h2-8,11H,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGVXAOFVOEQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927986-58-1 |
Source
|
Record name | 1-(1-methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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